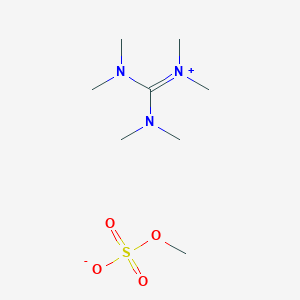
Monochlorodisilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Monochlorodisilane, also known as hexachlorodisilane, is a chemical compound with the formula Si2Cl6. It is a colorless liquid that is highly reactive and used in various chemical processes. This compound is part of the chlorosilane family, which includes compounds containing silicon-chlorine bonds. These compounds are essential in the production of high-purity silicon and other silicon-based materials.
Vorbereitungsmethoden
Monochlorodisilane can be synthesized through several methods. One common method involves the reaction of silicon with chlorine gas at high temperatures. This process can be represented by the following equation:
2Si+3Cl2→Si2Cl6
Another method involves the reduction of silicon tetrachloride (SiCl4) with hydrogen gas in the presence of a catalyst. This reaction occurs at elevated temperatures and can be represented as:
2SiCl4+3H2→Si2Cl6+6HCl
Industrial production of chlorodisilane often involves the Müller-Rochow synthesis, which uses methyl chloride and silicon in the presence of a copper catalyst. This method produces various chlorosilanes, including chlorodisilane, as by-products .
Analyse Chemischer Reaktionen
Monochlorodisilane undergoes several types of chemical reactions, including hydrolysis, reduction, and substitution.
-
Hydrolysis: : this compound reacts with water to produce hydrogen chloride and silanols. This reaction is highly exothermic and must be controlled carefully:
Si2Cl6+6H2O→2Si(OH)4+6HCl
-
Reduction: : this compound can be reduced using lithium aluminium hydride (LiAlH4) to produce silane (SiH4) and other silicon hydrides:
Si2Cl6+3LiAlH4→2SiH4+3LiCl+3AlCl3
-
Substitution: : this compound can undergo substitution reactions with various nucleophiles, such as alcohols and amines, to form corresponding siloxanes and silazanes:
Si2Cl6+6ROH→2Si(OR)4+6HCl
Wissenschaftliche Forschungsanwendungen
Monochlorodisilane has several applications in scientific research and industry:
-
Chemistry: : It is used as a precursor for the synthesis of various silicon-based compounds, including siloxanes and polysilanes . These compounds have applications in materials science and polymer chemistry.
-
Biology and Medicine: : While direct applications in biology and medicine are limited, chlorodisilane-derived compounds are used in the development of biocompatible materials and drug delivery systems.
-
Industry: : this compound is used in the production of high-purity silicon for the semiconductor industry. It is also used in the manufacturing of silicone polymers and resins .
Wirkmechanismus
The mechanism of action of chlorodisil
Eigenschaften
CAS-Nummer |
14565-98-1 |
|---|---|
Molekularformel |
ClH5Si2 |
Molekulargewicht |
96.66 g/mol |
IUPAC-Name |
chloro(silyl)silane |
InChI |
InChI=1S/ClH5Si2/c1-3-2/h3H2,2H3 |
InChI-Schlüssel |
FXMNVBZEWMANSQ-UHFFFAOYSA-N |
Kanonische SMILES |
[SiH3][SiH2]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5-Ethyl-6-hydroxymethyl-imidazo[2,1-b]thiazole](/img/structure/B8510112.png)

![{4-[(Trifluoromethyl)oxy]phenyl}formamide](/img/structure/B8510125.png)
![3-Methyl-4-methylene-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B8510140.png)
![Methyl 3-[bis(tert-butoxycarbonyl)amino]-5-iodothiophene-2-carboxylate](/img/structure/B8510141.png)
![N-phenyl-6-(1H-pyrrol-3-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B8510152.png)


